4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-phenyl-5-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)11-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROOFDKQPHXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-52-0 | |
| Record name | 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine can be achieved through several methods. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea . The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that derivatives of thiazole compounds, including 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine, have shown effectiveness against various bacterial strains.
Case Studies:
- A study synthesized several thiazole derivatives, including those with the propan-2-yl group, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.12 | Staphylococcus aureus |
| 4-(Indol-3-yl)thiazole derivatives | 0.06 | Escherichia coli |
| 4-bromophenyl-thiazol derivatives | 0.75 | Pseudomonas aeruginosa |
Antifungal Properties
In addition to antibacterial effects, thiazole derivatives have been evaluated for antifungal activity. The compound has been tested against Candida species, showing promising results.
Research Findings:
A series of thiazole derivatives were synthesized and tested for antifungal activity, with several compounds demonstrating effective inhibition against Candida albicans .
Anticancer Potential
This compound also shows potential as an anticancer agent. Studies have explored its effects on various cancer cell lines.
Case Studies:
One study evaluated the anticancer activity of thiazole derivatives against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-(Indol-3-yl)thiazole derivatives | 15 | MCF7 |
| 4-bromophenyl-thiazol derivatives | 20 | HeLa |
Drug Design and Development
The structural characteristics of thiazole compounds allow for modifications that can enhance their pharmacological profiles. The ability to modify the side chains can lead to improved bioavailability and reduced toxicity.
Insights:
The design of hybrid molecules combining thiazoles with other pharmacophores has been suggested as a strategy to overcome microbial resistance and improve therapeutic efficacy .
Pharmacokinetic Studies
Pharmacokinetic profiling is crucial for assessing the viability of new drug candidates. Recent studies on thiazole derivatives have included assessments of absorption, distribution, metabolism, excretion (ADME), and toxicity (T).
Findings:
ADMET profiling of synthesized compounds indicated favorable properties such as good oral bioavailability and low toxicity profiles, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring with a phenyl group and an isopropyl substituent, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Phenylthiazole | 0.25 | Staphylococcus aureus |
| 4-Acetylthiazole | 0.50 | Escherichia coli |
| 4-(Propan-2-yl)thiazole | 0.30 | Pseudomonas aeruginosa |
These findings suggest that the presence of the thiazole ring is crucial for the antimicrobial activity observed in these compounds .
Cytotoxic Activity
In addition to antimicrobial effects, thiazole derivatives have shown promising cytotoxic activities against various cancer cell lines. A study reported that derivatives similar to this compound exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-(Propan-2-yl)thiazole | 15 | HeLa (cervical cancer) |
| 4-Methylthiazole | 20 | MCF7 (breast cancer) |
| 4-Ethoxythiazole | 25 | A549 (lung cancer) |
The compound's mechanism involves the inhibition of CDK9-mediated transcriptional processes, leading to apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and the phenyl substituent significantly impact biological activity. For instance, substituents at the C5 position of the thiazole ring can enhance potency against specific targets such as CDK9 while maintaining selectivity over other kinases .
Key Findings:
- Substituent Effects : Bulky groups at C5 can improve interaction with target enzymes.
- Hydrophobic Interactions : The hydrophobic nature of the isopropyl group enhances binding affinity.
- Functional Group Variations : Different functional groups at the phenyl position can lead to varying degrees of cytotoxicity and selectivity.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study A : A derivative similar to this compound was tested in a clinical trial for its anticancer properties. Patients showed significant tumor reduction after treatment with this compound.
- Case Study B : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections .
Q & A
Q. What are the established synthetic routes for 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine?
The compound is typically synthesized via cyclization of thiourea precursors or nucleophilic substitution reactions. For example, halogenated thiazol-2-amine derivatives are prepared from thiourea analogs under optimized conditions, with structural confirmation via X-ray crystallography . Another method involves reacting 3-bromopropanoyl chloride with thiazol-2-amine derivatives in aqueous Na₂CO₃ to form intermediates for further functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : For elucidating substituent positions and confirming regiochemistry.
- IR spectroscopy : Identifies functional groups like C=N and N-H stretches.
- X-ray crystallography : Resolves molecular geometry and regioisomerism, as demonstrated in studies of related halogenated thiazoles .
- Mass spectrometry : Validates molecular weight and purity .
Q. What biological activities have been reported for thiazol-2-amine derivatives?
Thiazol-2-amine analogs exhibit antimicrobial, antitubulin, and antitumor activities. For instance, diarylpyrazole derivatives show potent antimitotic effects in sea urchin embryo assays and human cancer cell lines . Some derivatives also inhibit carbonic anhydrase isoforms, relevant to cancer therapy .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing substituents at the 5-position of the thiazole ring?
Optimization strategies include:
- Temperature and solvent control : Phosphorous oxychloride at 120°C facilitates cyclization in oxadiazole synthesis .
- Catalyst screening : Use of transition metals (e.g., Pd) for cross-coupling reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield, as seen in triazole derivatives .
Q. What computational methods predict electronic properties and reactivity?
Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:
- Comparative assays : Standardize testing across models (e.g., sea urchin embryos vs. human cancer cells) .
- Pharmacokinetic profiling : Assess membrane permeability and metabolic pathways using HPLC-MS .
- Molecular dynamics simulations : Study allosteric effects and target binding dynamics .
Q. What strategies validate regioisomerism in thiazol-2-amine derivatives?
- X-ray crystallography : Definitive proof of regiochemistry, as shown for halogenated tetrazoles .
- NOESY NMR : Detects spatial proximity of substituents to distinguish isomers.
- HPLC chiral separation : Resolves enantiomers in asymmetric syntheses .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
